molecular formula C24H19F2N7O2 B2797361 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide CAS No. 1172902-36-1

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide

Cat. No. B2797361
CAS RN: 1172902-36-1
M. Wt: 475.46
InChI Key: WBKUTZULGYORAX-UHFFFAOYSA-N
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Description

“N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidin-4-one core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered as a privileged structure in biologically active compounds and is a bioisostere of natural purine .


Synthesis Analysis

The synthesis of similar pyrazolo[3,4-d]pyrimidin-4-one derivatives has been reported in the literature . The process involves a series of transformations including the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar pyrazolo[3,4-d]pyrimidin-4-one derivatives have been described in the literature . These reactions include hydrolysis, cyclization, and treatment with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .

Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

This compound has been found to be a potent inhibitor of CDK2 . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The compound showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Synthesis of New Derivatives

The compound can be used as a starting point for the synthesis of new derivatives . These new derivatives can be synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .

Enzymatic Inhibitory Activity

The compound has shown significant enzymatic inhibitory activity . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

Cell Cycle Alteration

The compound has been found to cause significant alteration in cell cycle progression . This can be useful in the study of cell biology and in the development of new treatments for diseases related to cell cycle dysregulation .

Apoptosis Induction

The compound has been found to induce apoptosis within HCT cells . This can be useful in the study of cell death mechanisms and in the development of new treatments for diseases related to apoptosis dysregulation .

Anti-proliferative Activity

The compound has shown potent anti-proliferative activity . This can be useful in the study of cell proliferation and in the development of new treatments for diseases related to cell proliferation dysregulation .

Future Directions

The future directions for this compound could involve further exploration of its potential biological and pharmacological activities, given that similar pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown promise as antiviral, antimicrobial, and antitumor agents . Additionally, further optimization of the synthesis process could also be a focus, to improve yield and reduce reaction time .

properties

IUPAC Name

N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N7O2/c1-12-7-8-15(9-13(12)2)32-21-16(11-27-32)22(34)30-24(29-21)33-19(10-14(3)31-33)28-23(35)20-17(25)5-4-6-18(20)26/h4-11H,1-3H3,(H,28,35)(H,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKUTZULGYORAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C=CC=C5F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide

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